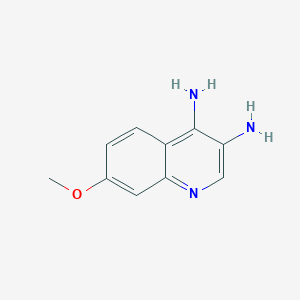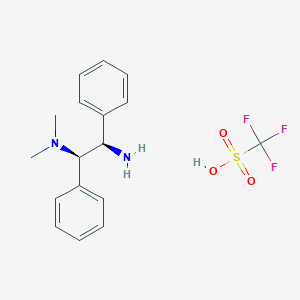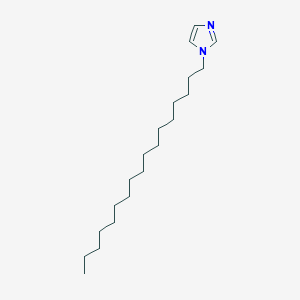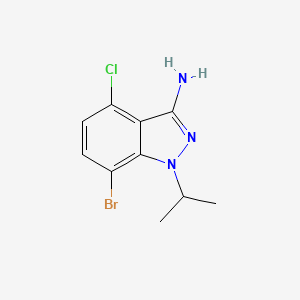
Azane;dichloropalladium(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;dichloropalladium(1-) is a chemical compound with the molecular formula Cl2H6N2Pd. It is a coordination complex consisting of palladium, chlorine, and ammonia. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azane;dichloropalladium(1-) can be synthesized through the reaction of palladium(II) chloride with ammonia. The reaction typically occurs in an aqueous medium under controlled conditions. The general reaction is as follows:
PdCl2+2NH3→Pd(NH3)2Cl2
This reaction involves the coordination of ammonia molecules to the palladium center, resulting in the formation of the desired complex.
Industrial Production Methods
Industrial production of azane;dichloropalladium(1-) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Azane;dichloropalladium(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: Ligand substitution reactions are common, where ammonia ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using various ligands such as phosphines and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Azane;dichloropalladium(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of fine chemicals and as a precursor for other palladium complexes.
Mecanismo De Acción
The mechanism of action of azane;dichloropalladium(1-) involves its ability to coordinate with various ligands and participate in redox reactions. The palladium center acts as a catalytic site, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tetraamminepalladium(II) chloride monohydrate: Similar in structure but with four ammonia ligands.
Bis(diphenylphosphino)ethane dichloropalladium(II): Contains phosphine ligands instead of ammonia.
Uniqueness
Azane;dichloropalladium(1-) is unique due to its specific coordination environment and reactivity. The presence of ammonia ligands provides distinct chemical properties compared to other palladium complexes with different ligands.
Propiedades
Número CAS |
53899-86-8 |
|---|---|
Fórmula molecular |
Cl2H6N2Pd- |
Peso molecular |
211.38 g/mol |
Nombre IUPAC |
azane;dichloropalladium(1-) |
InChI |
InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+1/p-2 |
Clave InChI |
PAJGOPWYDXTUOS-UHFFFAOYSA-L |
SMILES canónico |
N.N.Cl[Pd-]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)

![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)


![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)


